molecular formula C14H30N2O5S B12680672 (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate CAS No. 93892-94-5

(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate

Katalognummer: B12680672
CAS-Nummer: 93892-94-5
Molekulargewicht: 338.47 g/mol
InChI-Schlüssel: YIHRUIMUQAFGEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves multiple steps. The primary synthetic route includes the reaction of dibutylamine with methyl iodide to form dibutylmethylamine. This intermediate is then reacted with (1-oxoallyl)amine to form the desired product. The final step involves the addition of methyl sulphate to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes precise control of temperature, pressure, and reaction time to achieve the desired outcome .

Analyse Chemischer Reaktionen

Types of Reactions

(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

(Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Dibutyl(methyl((((1-oxoallyl)amino)methyl)))ammonium) methyl sulphate include:

Uniqueness

What sets this compound apart from similar compounds is its specific methyl sulphate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and industrial applications .

Eigenschaften

CAS-Nummer

93892-94-5

Molekularformel

C14H30N2O5S

Molekulargewicht

338.47 g/mol

IUPAC-Name

dibutyl-[1-(prop-2-enoylamino)ethyl]azanium;methyl sulfate

InChI

InChI=1S/C13H26N2O.CH4O4S/c1-5-8-10-15(11-9-6-2)12(4)14-13(16)7-3;1-5-6(2,3)4/h7,12H,3,5-6,8-11H2,1-2,4H3,(H,14,16);1H3,(H,2,3,4)

InChI-Schlüssel

YIHRUIMUQAFGEI-UHFFFAOYSA-N

Kanonische SMILES

CCCC[NH+](CCCC)C(C)NC(=O)C=C.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.